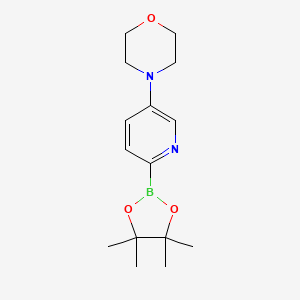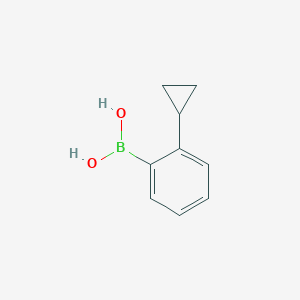
(2-环丙基苯基)硼酸
描述
(2-Cyclopropylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a cyclopropyl-substituted phenyl ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by the derivatization of phenylboronic acid with cyclopropyl groups using appropriate reagents and catalysts.
Suzuki-Miyaura Coupling: This method involves the reaction of a halogenated cyclopropylbenzene with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of (2-Cyclopropylphenyl)boronic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling (2-Cyclopropylphenyl)boronic acid with aryl halides.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form borates or reduction to form boronic esters.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents such as toluene or tetrahydrofuran (THF) are often employed.
Temperature: Reactions are typically conducted at elevated temperatures to facilitate bond formation.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through the reaction of boronic acids with alcohols.
科学研究应用
(2-Cyclopropylphenyl)boronic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a versatile reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound is used in the study of biological molecules and their interactions with boronic acids.
Industry: It is employed in the production of advanced materials and polymers.
作用机制
Target of Action
The primary target of (2-Cyclopropylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, (2-Cyclopropylphenyl)boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (2-Cyclopropylphenyl)boronic acid . This reaction conjoins chemically differentiated fragments, leading to the formation of new carbon–carbon bonds . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the action of (2-Cyclopropylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of (2-Cyclopropylphenyl)boronic acid are influenced by environmental factors. For instance, the compound is known to be stable under inert gas (nitrogen or Argon) at 2-8°C . Certain boronic acids, such as cyclobutylboronic acid, are known to decompose in air
生化分析
Biochemical Properties
(2-Cyclopropylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, boronic acids, including (2-Cyclopropylphenyl)boronic acid, are known to inhibit serine proteases by forming a covalent bond with the serine residue in the active site of the enzyme . This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Cellular Effects
The effects of (2-Cyclopropylphenyl)boronic acid on various types of cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases by (2-Cyclopropylphenyl)boronic acid can lead to alterations in signaling pathways that rely on protease activity . This can result in changes in cellular responses, such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
The molecular mechanism of action of (2-Cyclopropylphenyl)boronic acid involves its ability to form covalent bonds with nucleophilic groups in biomolecules. This compound can inhibit enzymes by binding to their active sites and forming stable covalent complexes. For example, the inhibition of serine proteases by (2-Cyclopropylphenyl)boronic acid occurs through the formation of a covalent bond with the serine residue in the enzyme’s active site . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity.
Temporal Effects in Laboratory Settings
The temporal effects of (2-Cyclopropylphenyl)boronic acid in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is generally stable under inert conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of phenol and boric acid . The rate of hydrolysis and the stability of (2-Cyclopropylphenyl)boronic acid can vary depending on the experimental conditions, such as pH and temperature.
Long-term exposure to (2-Cyclopropylphenyl)boronic acid in in vitro or in vivo studies can result in cumulative effects on cellular function. For instance, prolonged inhibition of serine proteases can lead to sustained changes in signaling pathways and gene expression, affecting cellular metabolism and function over time .
Dosage Effects in Animal Models
The effects of (2-Cyclopropylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, (2-Cyclopropylphenyl)boronic acid can exhibit toxic or adverse effects, such as cytotoxicity and organ damage . The threshold effects observed in these studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
(2-Cyclopropylphenyl)boronic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can be metabolized by enzymes that catalyze the hydrolysis of boronic acids, leading to the formation of phenol and boric acid . Additionally, (2-Cyclopropylphenyl)boronic acid can affect metabolic flux and metabolite levels by inhibiting enzymes involved in key metabolic pathways, such as serine proteases .
Transport and Distribution
The transport and distribution of (2-Cyclopropylphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, (2-Cyclopropylphenyl)boronic acid can interact with intracellular proteins and enzymes, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of (2-Cyclopropylphenyl)boronic acid is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the cytoplasm or nucleus, through interactions with targeting signals on proteins . The localization of (2-Cyclopropylphenyl)boronic acid can affect its activity and function, as it can interact with different biomolecules in various subcellular compartments.
相似化合物的比较
Phenylboronic Acid: Similar structure but lacks the cyclopropyl group.
Biphenylboronic Acid: Contains two phenyl rings instead of one.
3-Cyclopropylphenylboronic Acid: Similar structure but with a different position of the cyclopropyl group.
Uniqueness: (2-Cyclopropylphenyl)boronic acid is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other boronic acids.
属性
IUPAC Name |
(2-cyclopropylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLHRLDHXOWWBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373393-41-9 | |
| Record name | 2-Cyclopropylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



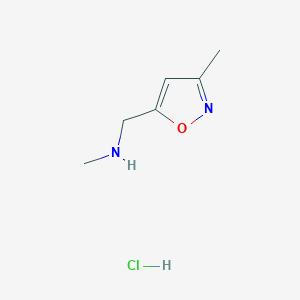
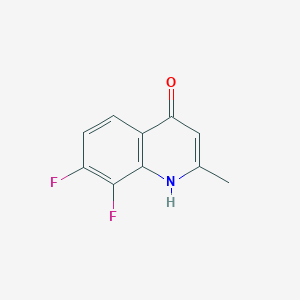
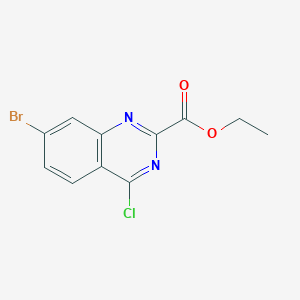

![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
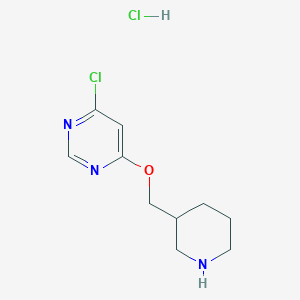

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)


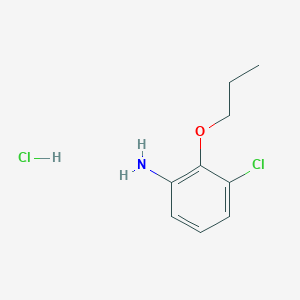
![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
